ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-oxo-1,5,6,7-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-8-6(11-12-9)4-3-5-7(8)13/h2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRGWKICQMIBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537235 | |
| Record name | Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96546-39-3 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-4-oxo-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96546-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized indazole derivatives .
Applications De Recherche Scientifique
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects on various diseases.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This positional isomer differs only in the location of the ketone group (position 5 vs. 4). Key distinctions include:
For example, the 4-oxo derivative may exhibit stronger intermolecular interactions in the solid state due to proximity of the ketone to the ester group .
Darapladib (SB-480848)
Darapladib, a clinical-stage atherosclerosis drug, shares structural motifs with the target compound, including a 4-oxo-4,5,6,7-tetrahydro fragment. However, its core is a cyclopentapyrimidine rather than an indazole:
The tetrahydro-4-oxo moiety in Darapladib contributes to its binding to lipoprotein-associated phospholipase A2 (Lp-PLA2), highlighting the importance of the ketone and saturated ring in target engagement. In contrast, the indazole derivative’s smaller size and simpler substituents may limit its therapeutic scope but enhance synthetic versatility .
Crystallographic and Conformational Analysis
The puckering of saturated rings in these compounds can be analyzed using Cremer-Pople coordinates . For example, the cyclohexane ring in ethyl 4-oxo-indazole-3-carboxylate may adopt a boat or chair conformation , influencing packing efficiency and stability. Software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving these structural details .
Hydrogen Bonding and Supramolecular Interactions
The ketone and ester groups in ethyl 4-oxo-indazole-3-carboxylate facilitate hydrogen-bonded networks, which can be classified using graph set analysis (e.g., R₂²(8) motifs). In contrast, Darapladib’s bulkier substituents likely prioritize van der Waals interactions over hydrogen bonding, as seen in its crystal structure .
Activité Biologique
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
- CAS Number : 4492-02-8
- Melting Point : 88 °C
- Boiling Point : 403.5 °C at 760 mmHg
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate primarily interacts with specific kinases involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit:
- CHK1 and CHK2 Kinases : These kinases are crucial for DNA damage response and cell cycle checkpoint control.
- SGK Kinase : This kinase regulates cellular responses to stress and is implicated in various cancer pathways.
The inhibition of these targets suggests a potential role in anticancer therapies by inducing cell cycle arrest and promoting apoptosis in cancer cells .
Anticancer Properties
Research indicates that ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits significant antiproliferative effects against various human tumor cell lines. The compound has shown:
- GI50 Values : Ranging from nanomolar to micromolar concentrations in different cancer cell lines.
This activity is attributed to its ability to disrupt the normal cell cycle progression and induce programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported:
- Bacteriostatic Effects : Against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against certain fungal strains.
These findings suggest that ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate could be developed as a broad-spectrum antimicrobial agent .
Case Studies
-
In Vitro Studies :
- A study assessed the compound's effects on various cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent decrease in cell viability with significant apoptosis markers observed at higher concentrations.
-
Animal Models :
- In vivo studies using mouse models of cancer have indicated that treatment with ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate resulted in reduced tumor growth compared to control groups.
Data Table
| Biological Activity | Type of Study | Result |
|---|---|---|
| Anticancer | In Vitro | Significant reduction in viability in breast and lung cancer cells |
| Antimicrobial | In Vitro | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | In Vitro | Active against specific fungal strains |
Q & A
Q. What are the standard synthetic routes for ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or functionalization of tetrahydroindazole precursors. Key steps include:
- Cyclization : Reaction of hydrazine with ethyl 4-oxocyclohexane carboxylate derivatives under acidic or basic conditions to form the indazole core .
- Esterification : Introduction of the ethyl ester group via nucleophilic substitution or transesterification .
- Optimization : Temperature (60–100°C), solvent choice (e.g., ethanol, DMF), and catalyst (e.g., p-toluenesulfonic acid) significantly affect yield. Microwave-assisted synthesis can reduce reaction time .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR confirm the indazole ring and ester group. Key signals include δ ~1.3 ppm (ester CH), δ ~4.2 ppm (ester CH), and δ ~10.5 ppm (NH proton) .
- X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. For example, the tetrahydroindazole ring adopts a boat conformation (puckering amplitude ~0.45 Å) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 222.25 for CHNO) .
Q. How does the ester group influence reactivity in downstream functionalization?
The ethyl ester acts as a directing group and stabilizes intermediates via resonance. Common reactions:
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to a carboxylic acid for further coupling .
- Substitution : The α-carbon undergoes nucleophilic substitution with amines or thiols .
- Reduction : LiAlH reduces the ester to a primary alcohol, enabling access to hydroxymethyl derivatives .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in crystalline phases affect the compound’s physicochemical properties?
X-ray data (e.g., CCDC 863326) reveal intermolecular N–H···O and C–H···O interactions (d = 2.8–3.0 Å) that stabilize the lattice. These interactions influence:
Q. What computational methods resolve contradictions in reaction mechanisms for indazole functionalization?
Conflicting data on regioselectivity in electrophilic substitution (e.g., nitration) can be addressed via:
Q. How does ring puckering in the tetrahydroindazole core impact biological activity?
Molecular dynamics simulations show that puckering (quantified via Cremer-Pople parameters) modulates binding to enzymes like cyclooxygenase-2:
- Planar conformation : Enhances π-stacking with aromatic residues (e.g., Tyr385).
- Boat conformation : Increases hydrophobic interactions in binding pockets .
Methodological Guidance
Q. How to resolve discrepancies in crystallographic data between lab-scale and published structures?
Q. What strategies optimize enantioselective synthesis of chiral tetrahydroindazole derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
